molecular formula C19H13ClN6 B2399730 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine CAS No. 318469-18-0

4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine

Cat. No. B2399730
CAS RN: 318469-18-0
M. Wt: 360.81
InChI Key: NIYGGGHYMHMOBP-UHFFFAOYSA-N
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Description

“4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 318469-18-0. It has a molecular weight of 360.81 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine . The InChI Code is 1S/C19H13ClN6/c20-12-7-5-11(6-8-12)14-9-26(25-18(14)21)19-17-16(22-10-23-19)13-3-1-2-4-15(13)24-17/h1-10,24H,(H2,21,25) .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 360.81 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including compounds structurally related to 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine, demonstrating significant antimicrobial and higher anticancer activity than the reference drug doxorubicin in some cases. The compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some showing good to excellent efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization of Heterocyclic Compounds

Research by El-Mekabaty, Etman, and Mosbah (2016) focused on synthesizing new fused pyrazole derivatives bearing the indole moiety, including structures similar to the compound of interest. These compounds, particularly those in the pyrazolo[1,5-a]pyrimidine series, exhibited better antioxidant activities compared to the pyrazolotriazine ones, suggesting their potential as antioxidant agents (El-Mekabaty, Etman, & Mosbah, 2016).

Antiviral Activity

A series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives were synthesized and evaluated for their in vitro antiviral activity against herpes simplex virus type-1. Among these, certain derivatives showed strong antiviral activity, comparable to the reference drug acyclovir, indicating their potential use in antiviral therapy (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Safety and Hazards

The compound has been associated with the following hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6/c20-12-7-5-11(6-8-12)14-9-26(25-18(14)21)19-17-16(22-10-23-19)13-3-1-2-4-15(13)24-17/h1-10,24H,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYGGGHYMHMOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N4C=C(C(=N4)N)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine

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